3-TsOPr-6-Me-Tetrazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

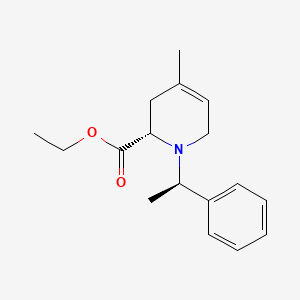

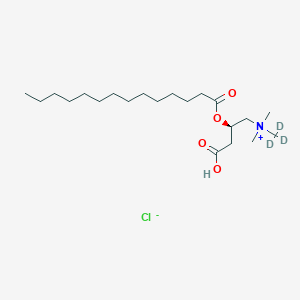

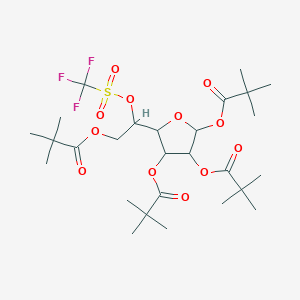

3-TsOPr-6-Me-Tetrazine, also known as 3-(6-Methyl-1,2,4,5-tetrazin-3-yl)propyl p-tolylsulfonate, is a compound with the molecular formula C13H16N4O3S and a molecular weight of 308.36 . It is a precursor for PET tracer and is used for research purposes.

Synthesis Analysis

The synthesis of tetrazine derivatives, including 3-TsOPr-6-Me-Tetrazine, involves various synthetic routes such as microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .Molecular Structure Analysis

Triazines and tetrazines, including 3-TsOPr-6-Me-Tetrazine, are significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules . They are building blocks that have provided a new dimension to the design of biologically important organic molecules .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .Physical And Chemical Properties Analysis

3-TsOPr-6-Me-Tetrazine has a molecular weight of 308.36 . More detailed physical and chemical properties are not available in the retrieved papers.科学研究应用

药物传递和成像中的生物正交化学

3-TsOPr-6-Me-Tetrazine衍生物,像其他四唑化合物一样,已被用于生物正交化学反应。例如,通过生物正交去除3-异氰丙基基团可以实现体内药物和荧光物质的受控释放,如Tu等人(2018年)所示,他们使用四唑修饰的珠子在斑马鱼胚胎中展示了荧光物质和药物的释放(Tu et al., 2018)。这表明在药物传递和诊断成像方面具有潜在应用。

配位化学和材料科学

四唑衍生物表现出独特的配位化学特性,正如Kaim(2002年)所指出的那样。它们能够连接金属中心并展示电子和电荷转移现象,使它们在超分子材料的开发中具有价值(Kaim, 2002)。这一方面对于创造具有特定电子或光学性能的先进材料至关重要。

光致发光和电子器件

四唑衍生物的合成和应用,包括3-TsOPr-6-Me-Tetrazine,在电子器件、发光元件和光电转换元件中得到了广泛研究。Lipunova等人(2021年)强调了四唑衍生物在创建荧光探针和光敏材料中的应用,表明它们在先进光子和电子应用中的潜力(Lipunova et al., 2021)。

生物正交成像探针

四唑生物正交化学的快速和可调节的动力学特性,以及其高质量的荧光特性,已被利用于成像和诊断目的。Wu和Devaraj(2018年)强调了新型四唑和二烯烃的开发,扩展了四唑连接的潜在应用,特别是在生物正交成像探针中(Wu & Devaraj, 2018)。

高能材料

一些富含氮的四唑衍生物被探索作为高性能、安全的高能化合物。Keshavarz等人(2015年)评估了两种富氮衍生物用于炸药和固体推进剂的应用,表明它们由于高爆速和压力以及低敏感性,在工业应用中具有潜力(Keshavarz et al., 2015)。

属性

| { "Design of the Synthesis Pathway": "The synthesis of 3-TsOPr-6-Me-Tetrazine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-methyl-5-nitro-1H-tetrazole", "3-hydroxypropylamine", "p-toluenesulfonyl chloride", "triethylamine", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "The first step involves the reaction of 4-methyl-5-nitro-1H-tetrazole with 3-hydroxypropylamine in the presence of triethylamine and ethyl acetate to form 3-(4-methyl-5-nitro-1H-tetrazol-1-yl)propan-1-ol.", "The second step involves the reaction of 3-(4-methyl-5-nitro-1H-tetrazol-1-yl)propan-1-ol with p-toluenesulfonyl chloride in the presence of triethylamine and ethyl acetate to form 3-(4-methyl-5-nitro-1H-tetrazol-1-yl)propan-1-yl p-toluenesulfonate.", "The third step involves the reaction of 3-(4-methyl-5-nitro-1H-tetrazol-1-yl)propan-1-yl p-toluenesulfonate with sodium bicarbonate in the presence of water and ethyl acetate to form 3-(4-methyl-5-nitro-1H-tetrazol-1-yl)propan-1-amine.", "The final step involves the reaction of 3-(4-methyl-5-nitro-1H-tetrazol-1-yl)propan-1-amine with 3-hydroxypropyl p-toluenesulfonate in the presence of triethylamine and ethyl acetate to form 3-TsOPr-6-Me-Tetrazine." ] } | |

CAS 编号 |

1629962-57-7 |

产品名称 |

3-TsOPr-6-Me-Tetrazine |

分子式 |

C13H16N4O3S |

分子量 |

308.36 |

纯度 |

>95% |

同义词 |

3-(6-Methyl-1,2,4,5-tetrazin-3-yl)propyl p-tolylsulfonate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。